molecular formula C6H2BrCl2F B3032147 1-Bromo-2,5-dichloro-4-fluorobenzene CAS No. 1160573-74-9

1-Bromo-2,5-dichloro-4-fluorobenzene

Cat. No.: B3032147
CAS No.: 1160573-74-9
M. Wt: 243.88
InChI Key: JDIVDAGRBSOJTL-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dichloro-4-fluorobenzene is a useful research compound. Its molecular formula is C6H2BrCl2F and its molecular weight is 243.88. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Molecular Analysis

  • 1-Bromo-2,5-dichloro-4-fluorobenzene and similar compounds have been studied for their vibrational properties using spectroscopy. Research includes the analysis of in-plane and out-of-plane vibrations, contributing to a better understanding of molecular structures and behaviors (Reddy & Rao, 1994).

Electrochemical Fluorination in Aromatic Compounds

  • Studies on electrochemical fluorination of aromatic compounds, including halobenzenes like this compound, reveal insights into the formation mechanisms of various fluorinated compounds. This research aids in understanding the chemical reactions and potential applications in synthesizing new compounds (Horio et al., 1996).

Synthesis of Fluorinated Benzoic Acids

  • Research demonstrates the use of cobalt-catalyzed carbonylation to synthesize fluorinated benzoic acids from compounds like this compound. Such studies are pivotal for developing new methods to prepare various derivatives of fluorobenzoic acids, expanding the scope of organic synthesis (Boyarskiy et al., 2010).

Photofragment Translational Spectroscopy

  • Research involving the photodissociation of compounds similar to this compound at specific wavelengths provides valuable data on the energy distribution of photofragments. This research helps in understanding molecular dissociation processes and the effects of halogen substitution (Gu et al., 2001).

Palladium-Catalyzed Carbonylation Reactions

  • Studies on palladium-catalyzed carbonylative reactions of compounds including 1-bromo-2-fluorobenzenes with various nucleophiles contribute to the development of new synthetic methodologies. These reactions offer insights into coupling processes and the synthesis of heterocyclic compounds (Chen et al., 2014).

Safety and Hazards

1-Bromo-2,5-dichloro-4-fluorobenzene is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with this compound include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Properties

IUPAC Name

1-bromo-2,5-dichloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIVDAGRBSOJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291252
Record name 1-Bromo-2,5-dichloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-74-9
Record name 1-Bromo-2,5-dichloro-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,5-dichloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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